(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate follows International Union of Pure and Applied Chemistry guidelines, establishing its complete structural identity through multiple descriptors and identifiers. The compound's official International Union of Pure and Applied Chemistry name is tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, which precisely describes the stereochemistry and functional group arrangement within the molecular framework. This nomenclature specifically indicates the S-configuration at the third carbon position of the piperidine ring, emphasizing the compound's chiral nature and distinguishing it from its R-enantiomer.
The Chemical Abstracts Service registry number 1008562-93-3 provides the primary identification for this specific stereoisomer, facilitating unambiguous reference in chemical databases and literature. Alternative systematic names include 3S-(Methoxy-methyl-carbamoyl)-piperidine-1-carboxylic acid tert-butyl ester and (S)-3-(N-Methoxy-N-methylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester, which reflect different approaches to systematic nomenclature while maintaining structural accuracy. The International Chemical Identifier key NQGXVXHYGRAABB-JTQLQIEISA-N serves as a unique molecular identifier that encodes the complete structural information, including stereochemistry, enabling precise database searches and computational analysis.
The molecular formula C₁₃H₂₄N₂O₄ establishes the elemental composition with thirteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and four oxygen atoms, corresponding to a molecular weight of 272.34 grams per mole. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCCC@@HC(=O)N(C)OC provides a linear notation that preserves stereochemical information through the @@H designation, indicating the S-configuration at the chiral center. This comprehensive identification system enables researchers to accurately reference and distinguish this compound from related structures and stereoisomers.
Table 1: Systematic Identification Parameters
| Parameter | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1008562-93-3 | |
| Molecular Formula | C₁₃H₂₄N₂O₄ | |
| Molecular Weight | 272.34 g/mol | |
| International Chemical Identifier Key | NQGXVXHYGRAABB-JTQLQIEISA-N | |
| Isomeric Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCCC@@HC(=O)N(C)OC |
Molecular Geometry and Stereochemical Configuration
The molecular geometry of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate centers around a six-membered piperidine ring adopting a chair conformation, which represents the most thermodynamically stable arrangement for saturated six-membered rings. The stereochemical configuration at the third carbon position exhibits S-chirality, as indicated by the systematic nomenclature and confirmed through computational descriptors. This chiral center plays a crucial role in determining the compound's three-dimensional structure and subsequent biological activity, making it essential for applications requiring enantiospecific interactions.
The piperidine ring system exhibits characteristic bond angles and distances consistent with sp³ hybridization at each carbon and nitrogen center, with the nitrogen atom maintaining its typical pyramidal geometry. The tert-butyl group attached to the carboxylate function introduces significant steric bulk, influencing the overall molecular conformation and potentially affecting intermolecular interactions. The methoxy(methyl)carbamoyl substituent at the third position creates additional conformational complexity through its amide functionality and the presence of both methoxy and methyl groups on the nitrogen atom.
The stereochemical integrity of the S-configuration results from the specific spatial arrangement of substituents around the chiral carbon, where the carbamoyl group occupies a defined position relative to the piperidine ring structure. Computational analysis suggests that the preferred conformation minimizes steric interactions between the bulky tert-butyl group and the methoxy(methyl)carbamoyl moiety, while maintaining optimal orbital overlap for electronic stabilization. The compound's three-dimensional structure demonstrates restricted rotation around the carbamoyl carbon-nitrogen bond due to partial double-bond character, contributing to conformational stability and influencing spectroscopic properties.
The molecular geometry analysis reveals that the compound exists as a single enantiomer with well-defined spatial relationships between functional groups, making it suitable for applications requiring precise stereochemical control. The chair conformation of the piperidine ring positions the carbamoyl substituent in an equatorial orientation, minimizing unfavorable 1,3-diaxial interactions and contributing to overall structural stability. This geometric arrangement influences the compound's reactivity patterns and binding interactions, particularly in asymmetric synthesis applications where stereochemical fidelity is paramount.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate through detailed analysis of proton and carbon environments. Proton Nuclear Magnetic Resonance spectra demonstrate characteristic resonances consistent with the proposed structure, including signals for the tert-butyl group appearing as a singlet around 1.44 parts per million, reflecting the symmetrical environment of the nine equivalent protons. The piperidine ring protons exhibit complex multipicity patterns due to their diverse chemical environments and coupling relationships, with the proton at the chiral center showing distinct coupling patterns that confirm the stereochemical assignment.
The methoxy and methyl groups attached to the carbamoyl nitrogen display separate resonances, with the methoxy group appearing around 3.66 parts per million and the N-methyl group around 3.21 parts per million. These chemical shifts reflect the electron-withdrawing nature of the carbonyl group and the different electronic environments experienced by each substituent. The carbamoyl functionality exhibits restricted rotation around the carbon-nitrogen bond, potentially leading to peak broadening or coalescence phenomena at ambient temperature, providing additional structural information about conformational dynamics.
Certificate of Analysis data confirms that the compound exhibits Nuclear Magnetic Resonance spectra consistent with the expected structure, with purity determination indicating greater than 97.0% by Nuclear Magnetic Resonance analysis. This high purity level ensures reliable spectroscopic data and confirms the absence of significant impurities that might complicate spectral interpretation. Carbon-13 Nuclear Magnetic Resonance spectroscopy would be expected to show distinct resonances for all thirteen carbon environments, including the characteristic carbonyl carbons around 170 parts per million and the quaternary carbon of the tert-butyl group around 80 parts per million.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structural features. The molecular ion peak at mass-to-charge ratio 272 corresponds to the expected molecular weight, while fragmentation patterns typically show loss of the tert-butyl group (mass-to-charge ratio 216) and subsequent breakdown of the piperidine ring system. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretching vibrations of both the carbamate and amide functionalities, typically appearing in the 1600-1750 wavenumber region, providing additional confirmation of the compound's structural integrity.
Table 2: Key Spectroscopic Parameters
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate provides detailed insight into the solid-state structure and intermolecular packing arrangements, though specific crystallographic data is limited in the available literature. The compound's ability to form solvates, as referenced in related piperidine derivative studies, suggests potential for incorporating solvent molecules into crystal lattices during crystallization processes. This property indicates the presence of suitable hydrogen bonding sites and molecular cavities that can accommodate guest molecules, influencing the compound's crystallization behavior and solid-state properties.
Conformational studies utilizing computational methods reveal that the piperidine ring adopts the expected chair conformation in both solution and solid states, with the carbamoyl substituent preferentially occupying an equatorial position to minimize steric interactions. The tert-butyl group's bulky nature significantly influences the overall molecular conformation, creating a preferred orientation that reduces unfavorable contacts with other parts of the molecule. Density functional theory calculations suggest that the compound exhibits relatively restricted conformational flexibility due to the combination of ring constraints and steric bulk from the substituents.
The methoxy(methyl)carbamoyl group demonstrates interesting conformational behavior due to the restricted rotation around the amide bond, which can lead to the observation of rotamers in solution Nuclear Magnetic Resonance studies. This rotational barrier arises from the partial double-bond character of the carbon-nitrogen bond in the amide functionality, creating an energy barrier that can be overcome at elevated temperatures but is significant at ambient conditions. The presence of both methoxy and methyl substituents on the amide nitrogen further complicates the conformational landscape by introducing additional steric considerations.
Intermolecular interactions in the crystalline state likely involve hydrogen bonding between the carbonyl oxygen atoms and nearby proton donors, as well as van der Waals interactions between the hydrophobic tert-butyl groups. The overall packing efficiency in crystals would be influenced by the balance between these attractive forces and the steric requirements of the bulky substituents. Computational modeling suggests that the compound's three-dimensional structure is well-suited for selective molecular recognition applications, where the specific spatial arrangement of functional groups can provide binding specificity and stereochemical discrimination.
Properties
IUPAC Name |
tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXVXHYGRAABB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Optical Resolution
- The synthesis often begins with (S)- or (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, which can be prepared by optical resolution of racemic mixtures or purchased commercially.
- Optical resolution techniques may involve selective crystallization or enzymatic resolution to obtain high enantiomeric purity.
Carbamoylation Step
- The carbamoyl moiety is introduced by reacting the piperidine carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride.
- Activation of the carboxylic acid is commonly achieved by carbonyldiimidazole (CDI) or other coupling reagents.
- The reaction is typically conducted in aprotic solvents such as tetrahydrofuran (THF) or acetonitrile at room temperature or slightly elevated temperatures.
- Triethylamine or other bases are used to neutralize the hydrochloride salt and facilitate the reaction.
Boc Protection
- The nitrogen of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O).
- This step is often performed in the presence of a base (e.g., sodium hydroxide or triethylamine) and solvents such as dichloromethane (DCM), ethyl acetate, or mixtures thereof.
- Reaction temperatures range from 0 °C to room temperature, with stirring times from several hours to overnight.
- Palladium-catalyzed hydrogenation may be employed in some protocols for intermediate transformations related to Boc protection.
Purification and Isolation
- After reaction completion, the mixture is typically worked up by aqueous acid/base extraction, washing with brine, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.
- The product is isolated as a white or yellow solid, often requiring no further purification or purified by standard chromatographic techniques.
- Yields reported are generally high, often exceeding 90%.
Representative Preparation Procedure
Detailed Research Findings and Notes
- The preparation methods have been optimized for industrial scalability, employing commercially available reagents and solvents to ensure cost-effectiveness and reproducibility.
- Reaction temperatures and solvent choices are flexible but optimized ranges are typically 0–30 °C for carbamoylation and Boc protection steps.
- The use of palladium catalysts in some steps improves reaction efficiency and selectivity, especially for intermediate transformations.
- Optical purity is maintained throughout the synthesis by starting from enantiomerically pure precursors and avoiding racemization conditions.
- The reaction work-up often involves acid-base extraction and drying steps, with minimal chromatographic purification needed, facilitating large-scale production.
- The synthetic route is supported by NMR, HPLC, and mass spectrometry characterization to confirm structure and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | Optically active, commercially available or resolved |
| Carbamoylation agent | N,O-dimethylhydroxylamine hydrochloride | Requires base for neutralization |
| Coupling reagent | 1,1'-carbonyldiimidazole (CDI) | Activates carboxylic acid |
| Solvents | THF, acetonitrile, DCM, ethyl acetate | Selected based on step |
| Temperature | 0 °C to RT (carbamoylation); RT to 35 °C (Boc protection) | Controlled for selectivity |
| Base | Triethylamine, NaOH | Neutralizes acids, facilitates reactions |
| Catalyst (optional) | Pd/C, Pd(OH)2 | Used in hydrogenation steps |
| Yield | 75–96% | High yields reported |
| Purification | Acid-base extraction, drying, concentration | Minimal chromatography |
Chemical Reactions Analysis
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives and carbamates .
Scientific Research Applications
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and carbamate group play crucial roles in its biological activity, influencing its binding to receptors and enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers
Compounds with the methoxy(methyl)carbamoyl group at position 4 instead of 3 exhibit distinct physicochemical properties:
Key Differences :
Enantiomeric and Diastereomeric Variants
Enantiomers and diastereomers significantly impact biological activity and chromatographic behavior:
Implications :
Heterocycle Core Modifications
Replacing the piperidine ring with pyrrolidine (five-membered ring) alters conformational flexibility:
Key Differences :
Substituent Variations
Substituents on the piperidine ring dictate pharmacological and chromatographic profiles:
Key Insights :
- Bulky substituents (e.g., pyrimidoindole in 6i) increase molecular weight and HPLC retention but may limit blood-brain barrier penetration.
- Polar groups (e.g., methoxy(methyl)carbamoyl) enhance solubility and CSP interactions for enantiomer separation .
Biological Activity
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's unique structure, characterized by a piperidine ring and a carbamate group, suggests various interactions with biological systems, making it a candidate for further evaluation in medicinal chemistry.
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- CAS Number : 1008562-93-3
The biological activity of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The piperidine structure allows for flexibility in binding, while the methoxy and carbamate groups enhance solubility and reactivity, potentially influencing pharmacokinetics and dynamics.
Antiproliferative Effects
Research indicates that piperidine derivatives exhibit antiproliferative effects on various cancer cell lines. For instance, studies have shown that modifications in the piperidine structure can lead to significant variations in activity against breast and ovarian cancer cells. The compound's structural analogs have demonstrated IC50 values ranging from 19.9 to 75.3 µM in inhibiting cancer cell proliferation .
Enzyme Inhibition
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate may also act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit monoacylglycerol lipase (MAGL), a target in cannabinoid research. For example, benzoylpiperidine derivatives have shown competitive inhibition with IC50 values as low as 0.84 µM .
Case Studies
- Antiparasitic Activity : A study explored the incorporation of polar functionalities into piperidine derivatives to enhance aqueous solubility while maintaining antiparasitic activity. The findings suggested that modifications could balance metabolic stability and efficacy .
- Cancer Cell Inhibition : In vitro studies have highlighted the potential of piperidine derivatives in targeting cancer cells. For instance, one compound exhibited an EC50 of 0.048 µM against specific cancer lines, indicating strong biological activity .
Comparative Analysis
The biological activity of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate can be compared with other piperidine derivatives:
| Compound Name | Structure Variation | Antiproliferative Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| (S)-ethyl piperidine-3-carboxylate | Ethyl instead of tert-butyl | Moderate | Enzyme inhibition |
| Benzoylpiperidine | Benzoyl substitution | 0.84 µM | MAGL inhibition |
| Dihydroquinazolinone derivatives | Varying functional groups | 0.038 - 0.177 µM | Antiparasitic activity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
